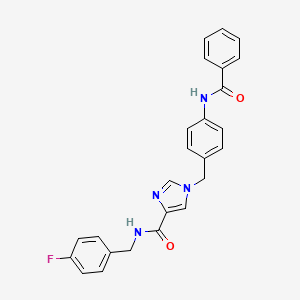
1-(4-benzamidobenzyl)-N-(4-fluorobenzyl)-1H-imidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-benzamidobenzyl)-N-(4-fluorobenzyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C25H21FN4O2 and its molecular weight is 428.467. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(4-benzamidobenzyl)-N-(4-fluorobenzyl)-1H-imidazole-4-carboxamide is a significant chemical entity in medicinal chemistry, particularly noted for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of This compound is C24H22FN3O with a molecular weight of approximately 393.45 g/mol. The compound features an imidazole ring, which is crucial for its biological activity, particularly in interactions with biological targets such as enzymes and receptors.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C24H22FN3O |
| Molecular Weight | 393.45 g/mol |
| IUPAC Name | This compound |
The compound exhibits its biological activity primarily through inhibition of specific enzymes and modulation of signaling pathways. It has been studied as a potential inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1) , which plays a crucial role in DNA repair mechanisms. Inhibition of PARP-1 can lead to increased sensitivity to chemotherapy in cancer cells, particularly those with BRCA mutations.
Efficacy in Cancer Models
Recent studies have highlighted the efficacy of similar imidazole derivatives in cancer treatment:
- In vitro Studies : A related compound demonstrated an IC50 value of 8.65 nM against PARP-1, showing comparable efficacy to established inhibitors like Veliparib and Olaparib .
- Cell Proliferation : In studies involving BRCA-1 mutant MDA-MB-436 cell lines, compounds similar to the target compound exhibited significant anti-proliferative effects, indicating potential for therapeutic use in breast cancer .
Case Studies
- Study on PARP Inhibition :
- Combination Therapy :
Potential Therapeutic Applications
The compound shows promise in several therapeutic areas:
- Cancer Treatment : Particularly in cancers with DNA repair deficiencies, such as breast and ovarian cancers.
- Inflammatory Diseases : Due to its ability to modulate immune responses, it may have applications in treating inflammatory conditions.
Eigenschaften
IUPAC Name |
1-[(4-benzamidophenyl)methyl]-N-[(4-fluorophenyl)methyl]imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN4O2/c26-21-10-6-18(7-11-21)14-27-25(32)23-16-30(17-28-23)15-19-8-12-22(13-9-19)29-24(31)20-4-2-1-3-5-20/h1-13,16-17H,14-15H2,(H,27,32)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLJTFJVCGUSRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













